molecular formula C19H18ClN3O3 B11324770 2-(2-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11324770
M. Wt: 371.8 g/mol
InChI Key: QVFJKPVXLUNMSD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group, a methoxyphenyl group, and a pyrazolyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the pyrazole ring: This involves the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Coupling reactions: The final step involves coupling the 2-chlorophenoxyacetic acid with the pyrazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)acetic acid: A simpler analog with similar structural features.

    4-Methoxyphenylacetic acid: Another related compound with a methoxyphenyl group.

    1H-Pyrazole-5-carboxamide: A compound with a similar pyrazole ring structure.

Uniqueness

2-(2-Chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-25-15-8-6-14(7-9-15)12-23-18(10-11-21-23)22-19(24)13-26-17-5-3-2-4-16(17)20/h2-11H,12-13H2,1H3,(H,22,24)

InChI Key

QVFJKPVXLUNMSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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